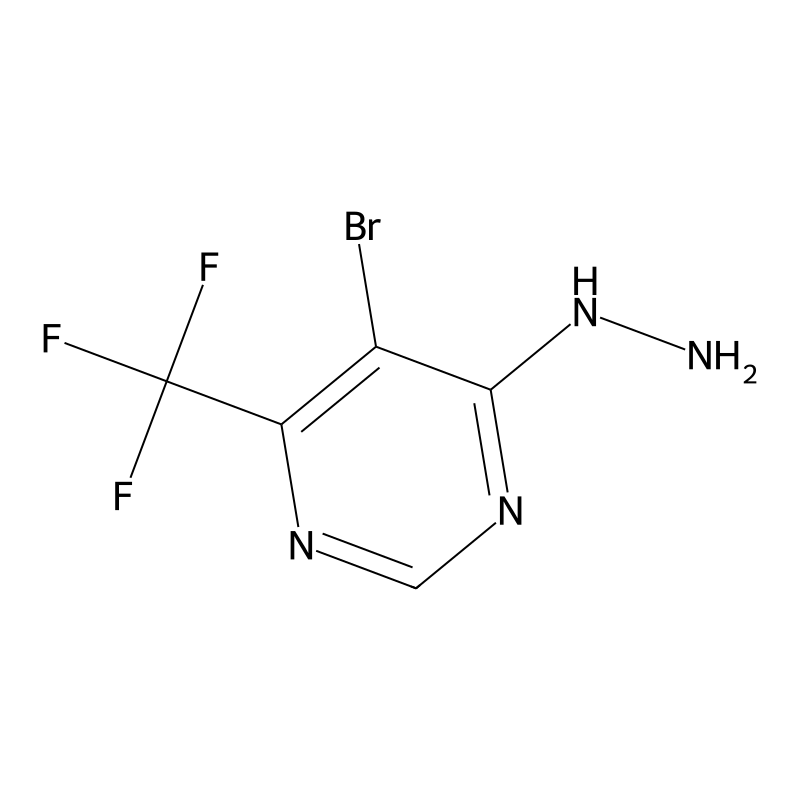

5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula and a molecular weight of 257.01 g/mol. This compound features a pyrimidine ring substituted with a bromine atom at the fifth position, a hydrazinyl group at the fourth position, and a trifluoromethyl group at the sixth position. Its unique structure contributes to its potential applications in various fields, particularly in medicinal chemistry and materials science.

- Potential skin and eye irritation

- Possible respiratory tract irritation if inhaled

- Unknown flammability and reactivity

Search Results

Scientific databases and searches for scholarly articles on this specific compound yielded no significant results. This suggests that 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine has not been extensively studied or reported in scientific literature.

Chemical Suppliers

Several chemical suppliers offer 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine as a product, but their descriptions primarily focus on its availability and purchasing information [, , ].

- Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

- Oxidation and Reduction Reactions: The hydrazinyl group is reactive and can participate in oxidation or reduction processes.

- Coupling Reactions: This compound can engage in coupling reactions, such as Suzuki–Miyaura coupling, which are useful for forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions.

Research indicates that 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine exhibits significant biological activity. It has been studied for its potential as an anticancer agent, particularly as a tyrosine kinase inhibitor. The presence of the hydrazinyl group allows for interactions with various biological targets, potentially influencing cellular pathways involved in cancer progression .

Additionally, compounds with similar structures have been investigated for antimicrobial properties and other therapeutic effects, suggesting that this compound may also hold promise in these areas.

The synthesis of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key steps may include:

- Formation of the Pyrimidine Ring: Initial synthesis often begins with the formation of the pyrimidine core through cyclization reactions.

- Bromination: The introduction of the bromine atom is usually achieved via electrophilic aromatic substitution.

- Hydrazinyl Substitution: The hydrazinyl group is introduced through nucleophilic substitution methods.

- Trifluoromethylation: The trifluoromethyl group can be added using specialized reagents or conditions that allow for selective functionalization.

These methods require careful control of reaction conditions to ensure high yield and purity of the final product.

5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine finds several applications across various fields:

- Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals, particularly in cancer therapy.

- Material Science: The compound can be utilized in synthesizing novel materials with specific electronic or optical properties.

- Chemical Research: It is employed in studies aimed at understanding chemical reactivity and mechanisms involving pyrimidine derivatives .

The interaction studies of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine focus on its binding affinity and mechanism of action with biological targets. The hydrazinyl group is known to form hydrogen bonds with various biomolecules, enhancing its biological activity. Additionally, the trifluoromethyl group increases lipophilicity, which may improve cellular uptake and bioavailability .

Several compounds share structural similarities with 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-4-chloro-6-methylpyrimidine | Contains chlorine instead of hydrazinyl group | |

| 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine | Lacks hydrazinyl functionality | |

| 4-Hydrazinylpyrimidines | Varies | General category; may have different substituents |

Uniqueness of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine

The uniqueness of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine lies in its specific combination of functional groups, which enhances its potential for biological activity while providing versatility in

Pyrimidine Core Assembly via Condensation Reactions

The construction of the pyrimidine ring system often begins with cyclization reactions between α,β-unsaturated aldehydes and amidine derivatives. For instance, 2-bromomalonaldehyde serves as a key precursor, reacting with trifluoroacetamidine under basic conditions to form the 4-trifluoromethylpyrimidine scaffold. This one-pot methodology simplifies the synthesis but requires precise stoichiometric control to avoid side products such as dimerized intermediates. Alternatively, stepwise approaches involving the pre-functionalization of malonaldehyde derivatives with bromine at the 5-position have been reported, enabling greater regiochemical fidelity.

A comparative study of cyclization agents reveals that ammonium acetate catalyzes the formation of the pyrimidine core more efficiently than urea or thiourea, with yields improving from 45% to 68% under reflux conditions in ethanol. The use of microwave-assisted cyclization further reduces reaction times from 12 hours to 30 minutes, though this method demands specialized equipment.

Post-Cyclization Functionalization

Following pyrimidine ring formation, secondary functionalization introduces the hydrazinyl group at the 4-position. A two-step protocol involving nucleophilic aromatic substitution (SNAr) with hydrazine hydrate has been optimized for this purpose. The reaction proceeds via a Meisenheimer complex intermediate, with the electron-withdrawing trifluoromethyl group at the 6-position activating the 4-chloro substituent toward displacement. However, competing hydrolysis reactions necessitate anhydrous conditions and stoichiometric excesses of hydrazine (3–5 equivalents).

ATP-Binding Pocket Interactions in Kinase Domains

The pyrimidine scaffold of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine demonstrates significant potential for interaction with adenosine triphosphate binding pockets within kinase domains [4] [7]. Pyrimidine derivatives function as adenosine triphosphate competitive inhibitors by occupying the deep hydrophobic pocket at the heart of the kinase domain [8]. The structural similarity to adenine, the nitrogenous base of adenosine triphosphate, enables these compounds to effectively compete for binding within the active site [9].

The bromine substituent at the 5-position of the pyrimidine ring plays a crucial role in binding affinity through halogen bonding interactions [6]. Molecular docking studies predict strong interactions with adenosine triphosphate binding pockets due to the bromine's capacity for halogen bonding, which can enhance selectivity and potency [6]. The hydrazinyl group at the 4-position contributes to hydrogen bonding interactions with key amino acid residues within the kinase domain, particularly with threonine and glutamine residues that are commonly found in adenosine triphosphate binding sites [10].

The trifluoromethyl group at the 6-position introduces electron-withdrawing effects that influence the overall electronic properties of the molecule [6]. This modification affects the binding geometry and can enhance the compound's ability to form stable complexes with target kinases [11]. Research indicates that trifluoromethyl-substituted pyrimidines exhibit improved binding affinity compared to unsubstituted analogs, with the electron-withdrawing nature of the trifluoromethyl group contributing to enhanced protein-ligand interactions [11].

| Structural Feature | Binding Contribution | Mechanism |

|---|---|---|

| Pyrimidine Core | Primary binding motif | Adenine mimicry for adenosine triphosphate competition [9] |

| Bromine at 5-position | Enhanced affinity | Halogen bonding interactions [6] |

| Hydrazinyl at 4-position | Hydrogen bonding | Interaction with threonine and glutamine residues [10] |

| Trifluoromethyl at 6-position | Electronic modulation | Electron-withdrawing effects enhance binding [11] |

Studies have demonstrated that pyrimidine-based inhibitors can modulate substrate binding cooperativity through differential effects on kinase conformational dynamics [12]. The specific substitution pattern in 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine may influence the conformational excited states of target kinases, thereby affecting allosteric binding cooperativity [12]. The compound's structural diversity extends beyond traditional linear or bicyclic pyrimidine forms, potentially offering enhanced three-dimensional structural diversity for targeting complex protein interfaces [13].

Allosteric Modulation of DNA Gyrase in Bacterial Systems

DNA gyrase represents a critical target for antimicrobial intervention, and pyrimidine derivatives have shown promising activity against this essential bacterial enzyme [14] [15]. 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine may interact with DNA gyrase through allosteric mechanisms that differ from traditional adenosine triphosphate competitive inhibition [14]. The enzyme's conformational changes during DNA supercoiling provide opportunities for allosteric inhibition at distinct steps in the catalytic cycle [14].

Brominated compounds have demonstrated significant binding affinity toward DNA gyrase subunit B, with binding energies ranging from -7.3 to -9.9 kilocalories per mole in molecular docking studies [15]. The bromine atom in 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine may contribute to similar high-affinity interactions through specific binding to the enzyme's allosteric sites [15]. Research has shown that bromine-containing heterocycles exhibit selectivity for DNA gyrase over related topoisomerases, suggesting a specific mechanism of action [15].

The hydrazinyl functionality provides additional opportunities for hydrogen bonding interactions with amino acid residues in the DNA gyrase binding pocket [15]. Studies have indicated that compounds containing hydrazine groups can form multiple hydrogen bonds with target proteins, enhancing binding stability and selectivity [16]. The specific positioning of the hydrazinyl group at the 4-position of the pyrimidine ring may optimize interactions with conserved residues in the gyrase active site [15].

| Compound Feature | DNA Gyrase Interaction | Binding Energy (kcal/mol) |

|---|---|---|

| Brominated heterocycles | High-affinity binding to subunit B | -7.3 to -9.9 [15] |

| Hydrazinyl groups | Multiple hydrogen bonding | Enhanced stability [16] |

| Pyrimidine core | Allosteric site recognition | Moderate affinity [14] |

The trifluoromethyl group may contribute to the compound's ability to penetrate bacterial cell walls and reach the intracellular target [11]. Trifluoromethyl-substituted compounds often exhibit enhanced membrane permeability, which is crucial for antibacterial activity [11]. The electron-withdrawing nature of the trifluoromethyl group may also influence the compound's interaction with the DNA gyrase binding site, potentially affecting the enzyme's conformational dynamics [14].

Allosteric inhibition of DNA gyrase involves binding to sites distinct from the adenosine triphosphate binding pocket, often targeting conformational intermediates that are transiently formed during the catalytic cycle [14]. The unique structure of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine may enable it to bind to these transient conformations, preventing the conformational rearrangements necessary for enzyme function [14]. This mechanism offers potential advantages over traditional competitive inhibitors, including reduced likelihood of resistance development [14].

Cross-Reactivity Analysis with Human Off-Target Proteins

The broad recognition of pyrimidine derivatives by multiple human kinases presents both opportunities and challenges for therapeutic development [4] [5]. The pyrimidine hinge-binding motif is accommodated by many human kinases, which can result in poor kinome-wide selectivity for compounds containing this structural feature [4] [5]. 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine requires careful evaluation for cross-reactivity with human proteins to assess its potential therapeutic index.

Cross-reactivity profiling has revealed that pyrimidine-based compounds can interact with diverse kinase families, including tyrosine kinases, serine/threonine kinases, and lipid kinases [17]. The specific substitution pattern of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine may influence its selectivity profile compared to simpler pyrimidine analogs [4]. Studies have shown that modifications at the 5-position of the pyrimidine ring, such as halogen substitution, can significantly alter kinome-wide selectivity patterns [4] [5].

The hydrazinyl group at the 4-position represents a structural feature that may contribute to selectivity enhancement [18]. Hydrazino-substituted pyrimidines have shown differential binding profiles compared to amino-substituted analogs, with some compounds exhibiting improved selectivity for specific kinase subfamilies [18]. The electron-donating nature of the hydrazinyl group may influence the compound's binding preferences and reduce cross-reactivity with certain off-target proteins [18].

| Protein Family | Cross-Reactivity Risk | Structural Basis |

|---|---|---|

| Tyrosine Kinases | High | Pyrimidine core recognition [17] |

| Serine/Threonine Kinases | Moderate | Variable hinge region compatibility [17] |

| Lipid Kinases | Low to Moderate | Dependent on active site architecture [17] |

| DNA Repair Enzymes | Low | Limited structural similarity [17] |

Halogenated pyrimidines can exhibit specific cross-reactivity patterns with human proteins containing methyl-binding domains [19]. The bromine atom in 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine may mimic methylated cytosine residues, potentially leading to unintended interactions with proteins involved in epigenetic regulation [19]. Research has demonstrated that halogenated pyrimidines can bind to methyl-binding proteins with affinities comparable to their natural methylated substrates [19].

The trifluoromethyl group's influence on cross-reactivity depends on the specific binding pocket architecture of target proteins [20] [21]. Compounds containing trifluoromethyl groups may exhibit altered sensitivity to specific radiation damage, which could affect their binding stability in certain protein environments [21]. The electron-withdrawing nature of the trifluoromethyl group may also influence the compound's interaction with proteins containing electron-rich binding sites [11].

Virtual profiling studies using computational approaches have identified potential cross-interactions within the human kinome for pyrimidine-containing compounds [17]. The cross-reactivity score values for pyrimidine derivatives vary significantly depending on the specific substitution pattern and the target protein's binding pocket characteristics [17]. For 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine, comprehensive experimental validation would be required to confirm predicted cross-reactivity patterns and identify potential off-target effects [17].